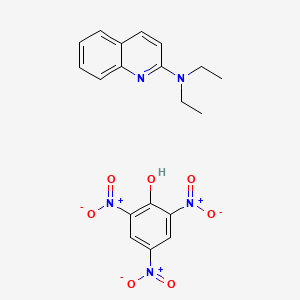
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol N,N-diethylquinolin-2-amine is an organic compound derived from quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
N,N-diethylquinolin-2-amine: This compound can be synthesized through the alkylation of quinoline with diethylamine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline, followed by the addition of diethylamine.
2,4,6-trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of nitric and sulfuric acids. The reaction is carried out in large reactors with precise temperature control to ensure safety and maximize yield. The product is then purified through recrystallization.
化学反应分析
Types of Reactions
Oxidation: 2,4,6-trinitrophenol can undergo oxidation reactions, particularly under strong oxidizing conditions, leading to the formation of various degradation products.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Degradation products of 2,4,6-trinitrophenol.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substituted derivatives of both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol.
科学研究应用
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
作用机制
The mechanism of action of N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol involves interactions with various molecular targets and pathways:
N,N-diethylquinolin-2-amine: This compound can interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways.
2,4,6-trinitrophenol: Known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP production and cellular energy metabolism.
相似化合物的比较
Similar Compounds
2,4-dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with one less nitro group.
3-methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
Uniqueness
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is unique due to the combination of the quinoline derivative and the nitroaromatic compound. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
属性
CAS 编号 |
65674-31-9 |
|---|---|
分子式 |
C19H19N5O7 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2.C6H3N3O7/c1-3-15(4-2)13-10-9-11-7-5-6-8-12(11)14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,3-4H2,1-2H3;1-2,10H |
InChI 键 |
BQAHMPMZZRYYJK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















